2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, which can be achieved through cyclization reactions involving amines and aldehydes or ketones. The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for diseases involving specific molecular pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in either inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyridine derivatives: Compounds such as 3-cyanopyridine and 4-methylpyridine are structurally related and can exhibit similar chemical reactivity.
Uniqueness
What sets 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with a variety of molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O/c1-12-10-18-7-4-15(12)21-14-5-8-20(11-14)16-13(9-17)3-2-6-19-16/h2-4,6-7,10,14H,5,8,11H2,1H3 |
InChI Key |
WNFWCABHUDJQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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